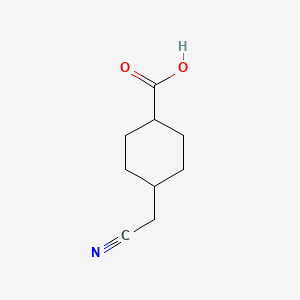
4-Methyl-1,3-dioxol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,3-dioxol-2-one is a cyclic carbonate compound with the molecular formula C4H6O3. It is a colorless, odorless, and flammable liquid that is soluble in water and various organic solvents. This compound is used in various industrial applications, including as a solvent, plasticizer, and intermediate in organic synthesis .
Preparation Methods
4-Methyl-1,3-dioxol-2-one can be synthesized through several methods. One common method involves the reaction of propylene glycol with phosgene to produce hydroxyisopropyl chloroformate, which is then converted to propylene carbonate by the action of sodium hydroxide. The final product is obtained through distillation under reduced pressure . Another method involves the reaction of acetoin with chloroformate in the presence of a catalyst, followed by chlorination and rectification to achieve high purity .
Chemical Reactions Analysis
4-Methyl-1,3-dioxol-2-one undergoes various chemical reactions, including:
Scientific Research Applications
4-Methyl-1,3-dioxol-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-dioxol-2-one involves its ability to form stable intermediates and reactive species that participate in various chemical reactions. In lithium-ion batteries, it acts as an electrolyte additive, forming a stable solid electrolyte interface that improves battery performance by providing ion channels for facile lithium-ion transport and protecting the electrodes from degradation .
Comparison with Similar Compounds
4-Methyl-1,3-dioxol-2-one can be compared with similar cyclic carbonates such as:
4,5-Dimethyl-1,3-dioxol-2-one: This compound is used in similar applications but has different physicochemical properties and reactivity.
Vinylene Carbonate: Another cyclic carbonate used in lithium-ion batteries, but with different stability and performance characteristics.
4-Chloromethyl-5-methyl-1,3-dioxol-2-one: Used as an intermediate in pharmaceutical synthesis, similar to this compound, but with distinct reactivity due to the presence of a chlorine atom.
This compound stands out due to its versatility in various applications, particularly in the field of lithium-ion batteries and pharmaceutical synthesis.
Properties
IUPAC Name |
4-methyl-1,3-dioxol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c1-3-2-6-4(5)7-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXOPVULXOEHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)
![N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13678247.png)
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)




![7-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13678277.png)



![2-(3-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678303.png)
